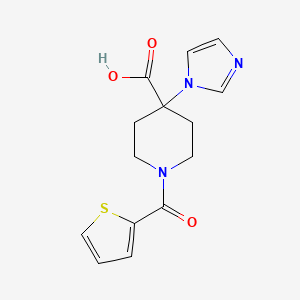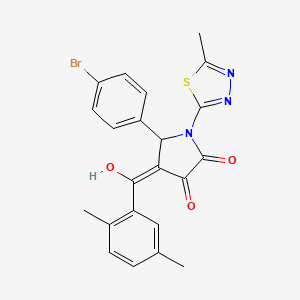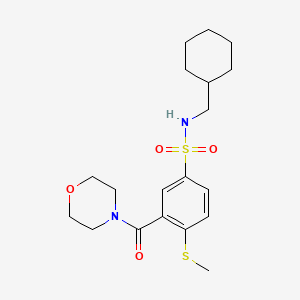![molecular formula C17H26N2O2S B5291623 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291623.png)
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. MS-275 has been found to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune disorders.
Mechanism of Action
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which in turn activates tumor suppressor genes and induces cell cycle arrest and apoptosis in cancer cells. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in neurodegenerative diseases and autoimmune disorders.
Biochemical and Physiological Effects:
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and have neuroprotective effects in animal models of neurodegenerative diseases. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential therapeutic applications in a variety of diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane is its specificity for HDAC enzymes, which makes it a potent inhibitor of HDAC activity. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. In addition, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has a relatively short half-life, which may limit its efficacy in vivo. Another limitation is its poor solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
Future Directions
There are several future directions for the study of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. One area of research is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane. Another area of research is the combination of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane with other anticancer agents to enhance its efficacy. In addition, the potential therapeutic applications of 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane in neurodegenerative diseases and autoimmune disorders warrant further investigation. Finally, the development of more efficient synthesis methods for 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane may lead to its broader application in scientific research.
Synthesis Methods
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2-chloroacetyl chloride to form N-(2-phenylethyl)-2-chloroacetamide. This intermediate is then reacted with N-methylsulfonyl-2-chloroacetamide to form 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane.
Scientific Research Applications
2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit HDAC activity, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
In addition to cancer treatment, 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been studied for its potential in treating neurodegenerative diseases and autoimmune disorders. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and multiple sclerosis. 2-(methylsulfonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-methylsulfonyl-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-22(20,21)19-13-10-17(15-19)9-5-11-18(14-17)12-8-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGOUZOTHFHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)

![3-[(2-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5291585.png)

![6-(2-hydroxyethyl)-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5291601.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5291632.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)